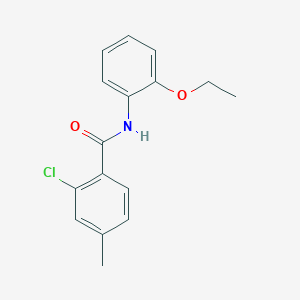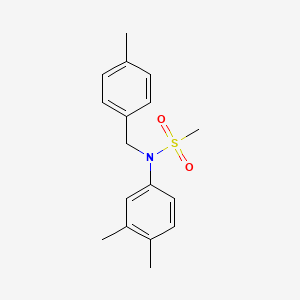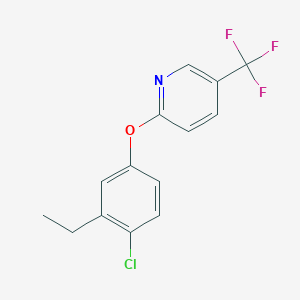
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide widely used in agriculture to control the growth of weeds. It belongs to the family of chromone derivatives, which are known for their diverse biological activities. Clomazone has been extensively studied for its synthesis, mechanism of action, and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the biosynthesis of carotenoids in plants. This leads to the accumulation of toxic intermediates, which cause the bleaching of leaves and the inhibition of photosynthesis. The inhibition of HPPD also affects the growth and development of microorganisms, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects on different biological systems. In plants, it inhibits the biosynthesis of carotenoids, leading to the bleaching of leaves and the inhibition of photosynthesis. In microorganisms, it affects the growth and development, leading to the inhibition of their growth. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-defined mechanism of action. However, it also has some limitations, including its toxicity and potential environmental impact, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, including the development of new synthesis methods to obtain higher yields and purity of the final product, the study of its effects on different biological systems, including animals and humans, and the development of new herbicides based on its structure and mechanism of action. Additionally, further research is needed to understand the potential environmental impact of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one and its long-term effects on ecosystems.
Méthodes De Synthèse
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one can be synthesized by several methods, including the reaction of 2-chlorobenzoyl chloride with 7-methoxychromone in the presence of a base, or by the reaction of 2-chlorobenzaldehyde with 7-methoxychromone in the presence of a catalyst. These methods have been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been widely used in scientific research to study its mechanism of action and its effects on different biological systems. It has been shown to inhibit the biosynthesis of carotenoids in plants, leading to the bleaching of leaves and the inhibition of photosynthesis. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been studied for its effects on the growth and development of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCNZDJQDZWNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)
